molecular formula C18H20N4O2 B2589617 N-cyclopentyl-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide CAS No. 923683-67-4

N-cyclopentyl-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide

Cat. No.: B2589617
CAS No.: 923683-67-4
M. Wt: 324.384
InChI Key: KWOSAWGERBCIOO-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the indole core, followed by the introduction of the oxadiazole ring and the cyclopentyl group. Common reagents used in these steps include cyclopentanone, hydrazine hydrate, and acetic anhydride. Reaction conditions often involve heating under reflux, use of catalysts, and purification through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced forms, such as amines or alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution using halides or other nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated indole derivatives, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as enzymes or receptors.

    Medicine: Potential therapeutic agent for treating diseases, including cancer, inflammation, and neurological disorders.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-cyclopentyl-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentyl-2-(2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-indol-1-yl)acetamide: Similar structure with a thiadiazole ring instead of an oxadiazole ring.

    N-cyclopentyl-2-(2-(5-methyl-1,3,4-triazol-2-yl)-1H-indol-1-yl)acetamide: Contains a triazole ring instead of an oxadiazole ring.

Uniqueness

N-cyclopentyl-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is unique due to the presence of the oxadiazole ring, which can impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

N-cyclopentyl-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-12-20-21-18(24-12)16-10-13-6-2-5-9-15(13)22(16)11-17(23)19-14-7-3-4-8-14/h2,5-6,9-10,14H,3-4,7-8,11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOSAWGERBCIOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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